molecular formula C10H7IN2O3 B2592437 4-hydroxy-1-(2-iodophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1152511-94-8

4-hydroxy-1-(2-iodophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2592437
CAS No.: 1152511-94-8
M. Wt: 330.081
InChI Key: SCDVWFCKGFBVRM-UHFFFAOYSA-N
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Description

4-hydroxy-1-(2-iodophenyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a hydroxy group, an iodophenyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-1-(2-iodophenyl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-iodobenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then subjected to cyclization with ethyl acetoacetate in the presence of a base such as sodium ethoxide to yield the desired pyrazole derivative. The final step involves hydrolysis of the ester group to form the carboxylic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-1-(2-iodophenyl)-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other groups via nucleophilic substitution reactions, using reagents such as sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products

    Oxidation: Formation of 4-oxo-1-(2-iodophenyl)-1H-pyrazole-3-carboxylic acid.

    Reduction: Formation of 4-hydroxy-1-(2-iodophenyl)-1H-pyrazole-3-methanol.

    Substitution: Formation of 4-hydroxy-1-(2-azidophenyl)-1H-pyrazole-3-carboxylic acid.

Scientific Research Applications

4-hydroxy-1-(2-iodophenyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-hydroxy-1-(2-iodophenyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the iodine atom can enhance its binding affinity through halogen bonding interactions. The hydroxy and carboxylic acid groups can participate in hydrogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid: Lacks the iodine atom, which may result in different biological activity and binding properties.

    4-hydroxy-1-(2-bromophenyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and interactions.

    4-hydroxy-1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid: Contains a chlorine atom, leading to different electronic and steric effects.

Uniqueness

The presence of the iodine atom in 4-hydroxy-1-(2-iodophenyl)-1H-pyrazole-3-carboxylic acid makes it unique compared to its analogs. Iodine’s larger atomic size and higher polarizability can enhance interactions with biological targets, potentially leading to improved efficacy in medicinal applications. Additionally, the iodine atom can serve as a handle for further functionalization through various substitution reactions.

Properties

IUPAC Name

4-hydroxy-1-(2-iodophenyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7IN2O3/c11-6-3-1-2-4-7(6)13-5-8(14)9(12-13)10(15)16/h1-5,14H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDVWFCKGFBVRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(C(=N2)C(=O)O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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